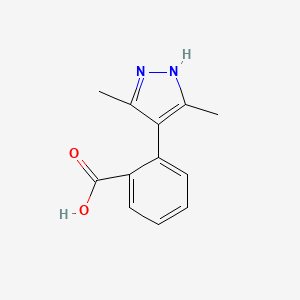
6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid is an organic compound that features a pyridine ring attached to a cyclohexene carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine-3-carboxylic acid, is reacted with an appropriate amine to form the pyridin-3-ylcarbamoyl intermediate.
Cyclohexene Carboxylic Acid Formation: The intermediate is then subjected to cyclization reactions to form the cyclohexene ring.
Final Coupling: The pyridin-3-ylcarbamoyl intermediate is coupled with cyclohex-3-enecarboxylic acid under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as signal transduction and gene expression, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Pyridine-3-carboxylic acid: A precursor in the synthesis of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid.
Cyclohex-3-enecarboxylic acid: Another precursor used in the synthesis.
Pyridin-3-ylcarbamoyl derivatives: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to its combined structural features of a pyridine ring and a cyclohexene carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
6-(pyridin-3-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12(15-9-4-3-7-14-8-9)10-5-1-2-6-11(10)13(17)18/h1-4,7-8,10-11H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJRXEHUFVTCHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CN=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387776 |
Source


|
| Record name | 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432001-25-7 |
Source


|
| Record name | 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)
![1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1305924.png)

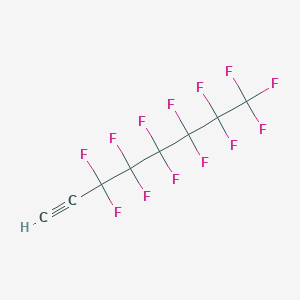


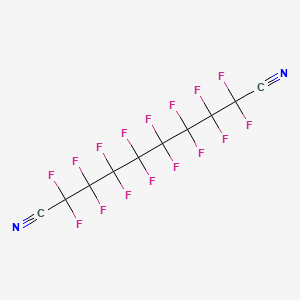
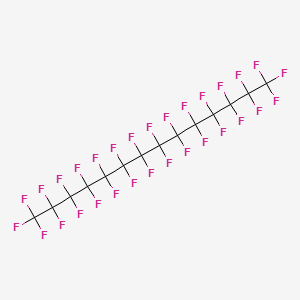
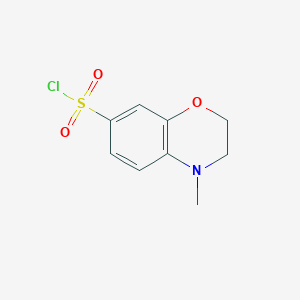

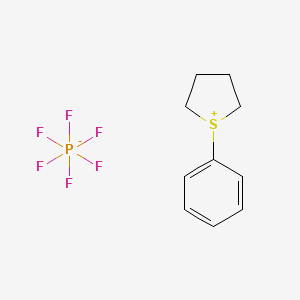

![2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid](/img/structure/B1305943.png)
